2-(4-fluorophenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one
Overview
Description
Synthesis Analysis
While the exact synthesis process for this specific compound is not found, similar compounds such as pyrazolo[3,4-d]pyrimidine and its derivatives have been synthesized using various methods . For instance, an expeditious synthesis of a similar compound was optimized by varying solvents, catalysts and the use of microwave irradiation .Scientific Research Applications
Anti-Inflammatory Applications
Pyrimidine derivatives have been extensively studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This makes them potential candidates for the development of new anti-inflammatory drugs with enhanced activities and minimal toxicity.
Antimicrobial Activity
The structural framework of pyrimidines allows for the synthesis of analogs with significant antimicrobial properties. These compounds can be tailored to target a variety of pathogenic bacteria and fungi, providing a pathway for the development of new antimicrobial agents .
Cancer Research
In cancer research, pyrimidine derivatives are explored for their potential as selective inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in immunomodulation. Inhibitors based on the pyrimidine scaffold can serve as chemical probes or lead compounds for the development of small-molecule immunomodulators in cancer therapy .
Neuroprotective Agents
Pyrimidine compounds have shown promise as neuroprotective agents. Their ability to selectively inhibit cholinesterase enzymes suggests potential applications in treating neurological disorders such as Parkinson’s disease and other age-related conditions .
Synthesis of Novel Compounds
The pyrimidine core is versatile in chemical synthesis, allowing for the creation of a wide array of novel compounds. These new molecules can have varied biological activities and can be optimized for better efficacy and safety in therapeutic applications .
Structure-Activity Relationship (SAR) Studies
Pyrimidine derivatives are valuable in SAR studies to understand the relationship between chemical structure and biological activity. Detailed SAR analysis helps in the rational design of compounds with targeted properties for specific therapeutic applications .
Antioxidant Properties
Research has indicated that pyrimidine derivatives can exhibit antioxidant effects. These properties are beneficial in combating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer .
Antiviral and Antituberculosis Potential
Pyrimidines have been investigated for their antiviral and antituberculosis activities. Their mechanism of action includes the inhibition of vital processes in the pathogens, making them a potential source of new treatments for viral infections and tuberculosis .
properties
IUPAC Name |
2-(4-fluorophenyl)-6-methyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c1-18-7-6-12-11(8-18)14(19)17-13(16-12)9-2-4-10(15)5-3-9/h2-5H,6-8H2,1H3,(H,16,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNVUIRZEGKKJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C(=O)NC(=N2)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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